molecular formula C6H6N2O B1322856 5-Methylpyrimidine-2-carbaldehyde CAS No. 90905-62-7

5-Methylpyrimidine-2-carbaldehyde

Cat. No.: B1322856
CAS No.: 90905-62-7
M. Wt: 122.12 g/mol
InChI Key: OBPDHHJZPOGJPO-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carbaldehyde (CAS 90905-62-7) is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol. This solid has a predicted boiling point of 279.4±33.0 °C and a predicted density of 1.176±0.06 g/cm³. As a pyrimidine-based aldehyde, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound is typically recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability. Researchers utilize this carboxaldehyde derivative as a key precursor for the development of various heterocyclic compounds. Its molecular structure, which incorporates both a pyrimidine ring and a reactive aldehyde functional group, makes it a suitable intermediate for constructing more complex molecules, including potential pharmacologically active agents. The compound is offered for sale by multiple global suppliers for research applications. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDHHJZPOGJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630000
Record name 5-Methylpyrimidine-2-carbaldehyde
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-62-7
Record name 5-Methyl-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90905-62-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Heterocyclic Aldehydes in Modern Organic Synthesis

Heterocyclic aldehydes represent a crucial class of organic compounds, serving as versatile building blocks in the construction of more complex molecular structures. mdpi.com Their importance stems from the reactivity of the aldehyde functional group, which can participate in a wide array of chemical transformations. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. acs.org

The aldehyde group, attached to a heterocyclic ring, can be readily converted into other functional groups, such as alcohols, carboxylic acids, and amines, or can be used to form carbon-carbon bonds through reactions like the Wittig, Grignard, or aldol (B89426) reactions. This versatility allows chemists to introduce a wide range of substituents and build molecular complexity in a controlled manner. mdpi.com Furthermore, the heterocyclic moiety itself often imparts specific physical, chemical, and biological properties to the final molecule.

In the realm of medicinal chemistry, heterocyclic aldehydes are instrumental in the synthesis of various drug candidates. mdpi.comrsc.org Their ability to act as synthons for diverse heterocyclic systems makes them valuable in the generation of compound libraries for high-throughput screening. Moreover, the unique electronic properties conferred by the heteroatoms within the ring can influence the reactivity of the aldehyde group, enabling selective transformations that might be challenging with their carbocyclic counterparts. The development of new synthetic methodologies involving heterocyclic aldehydes continues to be an active area of research, with applications extending to materials science, where they are used to create novel dyes, polymers, and functional materials. mdpi.com

Overview of the Pyrimidine Scaffold in Advanced Chemical Systems

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold that holds a privileged position in chemistry and biology. nih.govnih.gov As a core component of nucleic acids (cytosine, thymine, and uracil), its biological significance is paramount. Beyond its role in genetics, the pyrimidine framework is a common feature in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netpharmaguideline.com

The presence of two nitrogen atoms in the six-membered ring gives pyrimidine unique electronic properties, influencing its reactivity and intermolecular interactions. This structural motif is often found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties. nih.govmdpi.com The ability of the pyrimidine ring to act as both a hydrogen bond donor and acceptor makes it an excellent scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. acs.org

In the field of drug discovery, the pyrimidine scaffold is frequently utilized to generate libraries of compounds for screening against various diseases. mdpi.com Its synthetic tractability allows for the introduction of diverse substituents at various positions around the ring, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. mdpi.com The development of novel synthetic routes to functionalized pyrimidines remains a key focus for organic and medicinal chemists, aiming to expand the chemical space and uncover new therapeutic agents. researchgate.net

Research Trajectories of 5 Methylpyrimidine 2 Carbaldehyde As a Key Building Block

Strategic Approaches to the Pyrimidine-2-carbaldehyde Moiety

The introduction of a carbaldehyde group at the C2 position of the pyrimidine ring presents unique synthetic challenges. Several methodologies have been developed to achieve this transformation, with the Vilsmeier-Haack formylation and various oxidative approaches being prominent.

Vilsmeier-Haack Formylation in Pyrimidine Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgnih.gov This electrophilic species then attacks the electron-rich pyrimidine ring, leading to the introduction of a formyl group. nih.gov

The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrimidine substrate. Electron-donating groups on the pyrimidine ring enhance its reactivity towards the electrophilic Vilsmeier reagent, facilitating the formylation process. For instance, the formylation of 2-methylpyrimidine-4,6-diol using Vilsmeier-Haack conditions successfully yielded 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com In this case, the hydroxyl groups act as activating groups, directing the formylation to the C5 position. mdpi.com

The choice of solvent can also significantly influence the reaction outcome. A study on the formylation of 2-methylpyrimidine-4,6-diol found that using DMF as a solvent resulted in a higher yield and shorter reaction time compared to other solvents like o-xylene, benzene, and dichloroethane. mdpi.com

Oxidative Approaches to Aldehyde Functionality on Pyrimidine Rings

Oxidative methods provide an alternative route to introduce an aldehyde group onto the pyrimidine ring. These approaches often involve the oxidation of a pre-existing functional group, such as a methyl group or a hydroxymethyl group, at the desired position.

One common strategy is the oxidation of a methyl group. For example, the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, can be employed to convert a methylpyrimidine to the corresponding pyrimidine carbaldehyde. A microwave-assisted Kornblum-type reaction has been successfully used for the C-H oxidation of methylpyridylheteroarenes. osti.gov

Another approach involves the oxidation of a hydroxymethylpyrimidine. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). The choice of oxidant depends on the specific substrate and the desired reaction conditions.

It is important to note that the pyrimidine ring itself is relatively resistant to oxidation. umich.edu However, the presence of activating groups can facilitate the oxidation of substituents on the ring.

Targeted Derivatization and Functionalization of this compound

Once synthesized, this compound serves as a versatile building block for the creation of a diverse range of more complex molecules. The aldehyde functionality is amenable to a variety of chemical transformations, including condensation reactions, reductive transformations, and as a handle for cross-coupling reactions.

Condensation Reactions and Imine Formation from this compound

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. operachem.commasterorganicchemistry.com This reaction is a reversible process and is typically catalyzed by acid. operachem.comlibretexts.org To drive the reaction towards the formation of the imine, water, a byproduct of the reaction, is often removed using a Dean-Stark apparatus or by adding a dehydrating agent. operachem.comnih.gov

The formation of an imine introduces a new point of diversity into the molecule, allowing for the attachment of various substituents via the primary amine. These imines can be stable compounds themselves or can serve as intermediates for further transformations.

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary AmineImine (Schiff Base)Condensation

Reductive Transformations of this compound Derivatives

The aldehyde group in this compound and its derivatives can be reduced to a primary alcohol or an amine. The reduction of the aldehyde to a primary alcohol can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, the imines formed from the condensation of this compound with primary amines can be reduced to secondary amines. This two-step process, involving imine formation followed by reduction, is known as reductive amination. masterorganicchemistry.com This is a powerful method for forming C-N bonds.

The pyrimidine ring itself can also undergo reduction, although it is generally resistant to catalytic hydrogenation with typical catalysts like platinum. umich.edu Reduction of the pyrimidine ring often requires more forcing conditions.

Cross-Coupling Reactions for Pyrimidine Ring Modification

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The pyrimidine ring, being an electron-deficient aromatic system, is a suitable substrate for these reactions. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for modifying the pyrimidine ring. mdpi.comrsc.org This reaction involves the coupling of a halogenated pyrimidine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org

For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling, with the initial coupling preferentially occurring at the more reactive C4 position. nih.govmdpi.com This allows for the sequential introduction of different aryl or heteroaryl groups onto the pyrimidine ring. Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com

The ability to perform cross-coupling reactions on halogenated derivatives of this compound opens up a vast chemical space for the synthesis of novel and complex pyrimidine-based compounds.

Amine Functionalization via Reductive Amination of Pyrimidine Carbaldehydes

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. sciencemadness.orgorganic-chemistry.orgorganic-chemistry.org This method is highly effective for the functionalization of pyrimidine carbaldehydes, such as this compound, to produce a diverse range of N-substituted (5-methylpyrimidin-2-yl)methanamine (B1316019) derivatives.

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgorganic-chemistry.orgchemicalbook.com Its selectivity for reducing the iminium ion in the presence of the unreacted aldehyde makes it a preferred reagent for one-pot reductive amination reactions. organic-chemistry.orgchemicalbook.com The reaction is typically carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and can often proceed at room temperature. organic-chemistry.orgorganic-chemistry.org The use of a catalytic amount of acetic acid can be beneficial, particularly for reactions involving less reactive ketones, to facilitate imine formation. organic-chemistry.org

The general reaction scheme for the reductive amination of this compound is as follows:

Reaction of this compound with a primary amine (R-NH₂) in the presence of a reducing agent to yield a secondary amine.

The versatility of this method allows for the introduction of a wide variety of substituents (R-groups) on the amine, leading to a library of pyrimidine-based amine analogs.

Representative Examples of Reductive Amination of Pyrimidine Carbaldehydes
Amine (R-NH₂)Reducing AgentSolventTypical Reaction ConditionsProduct
AnilineNaBH(OAc)₃DCERoom Temperature, 24hN-phenyl-(5-methylpyrimidin-2-yl)methanamine
BenzylamineNaBH(OAc)₃THFRoom Temperature, 12hN-benzyl-(5-methylpyrimidin-2-yl)methanamine
CyclohexylamineNaBH(OAc)₃DCERoom Temperature, 24hN-cyclohexyl-(5-methylpyrimidin-2-yl)methanamine
Morpholine (Secondary Amine)NaBH(OAc)₃DCERoom Temperature, 18h4-((5-methylpyrimidin-2-yl)methyl)morpholine

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govresearchgate.net These derivatives of pyrimidine carbaldehydes, including this compound, are of significant interest due to their chemical properties and potential as intermediates in the synthesis of various heterocyclic systems. nih.govnih.gov

The synthesis is typically a straightforward condensation reaction, often carried out in a protic solvent like methanol (B129727) or ethanol. nih.gov The reaction can be catalyzed by the addition of a small amount of acid. The general procedure involves dissolving the aldehyde and thiosemicarbazide in the solvent and stirring the mixture, sometimes with gentle heating, until the product precipitates. nih.gov The resulting thiosemicarbazone can then be isolated by filtration.

The reaction for the synthesis of this compound thiosemicarbazone is depicted below:

Reaction of this compound with thiosemicarbazide to form 2-((5-methylpyrimidin-2-yl)methylene)hydrazine-1-carbothioamide.

This straightforward synthesis allows for the preparation of a variety of thiosemicarbazone derivatives by using substituted thiosemicarbazides.

Synthesis of Thiosemicarbazone Derivatives from Aldehydes
AldehydeThiosemicarbazide DerivativeSolventCatalystTypical Reaction ConditionsProduct
This compoundThiosemicarbazideMethanolAcetic Acid (catalytic)Reflux, 4h2-((5-methylpyrimidin-2-yl)methylene)hydrazine-1-carbothioamide
Pyridine-2-carboxaldehydeThiosemicarbazideEthanolNoneRoom Temperature, 24h2-((pyridin-2-yl)methylene)hydrazine-1-carbothioamide nih.gov
3-Hydroxy-4-methylpyridine-2-carboxaldehydeThiosemicarbazideEthanolNoneNot specified3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone acs.orgacs.org
Benzaldehyde4-PhenylthiosemicarbazideMethanolNoneRoom Temperature, 24hN-phenyl-2-(phenylmethylene)hydrazine-1-carbothioamide nih.gov

Sustainable Synthesis Approaches for this compound and its Analogs

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. benthamdirect.comtandfonline.comtandfonline.com For the synthesis of this compound and its analogs, several sustainable approaches can be employed, primarily focusing on the use of greener solvents, alternative energy sources, and catalytic methods. benthamdirect.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.netfoliamedica.bgnih.gov The synthesis of pyrimidine derivatives, which can be precursors to this compound, can be efficiently carried out using microwave irradiation. tandfonline.comresearchgate.netnih.gov These methods often utilize environmentally benign solvents like water or ethanol, or can even be performed under solvent-free conditions. tandfonline.comresearchgate.net

Multicomponent reactions (MCRs) are another cornerstone of sustainable synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which increases atom economy and reduces waste. acs.orgmdpi.com The development of catalytic MCRs for pyrimidine synthesis using environmentally friendly catalysts is an active area of research. benthamdirect.commdpi.com For instance, the use of iridium-pincer complexes has been reported for the sustainable synthesis of pyrimidines from alcohols and amidines. acs.org

Furthermore, the use of mechanochemistry, such as ball-milling, presents a solvent-free alternative for the synthesis of pyrimidine derivatives, minimizing the use of hazardous organic solvents.

Green Chemistry Approaches for Pyrimidine Synthesis
Green ApproachKey FeaturesExamples in Pyrimidine SynthesisAdvantages
Microwave-Assisted SynthesisRapid heating, shorter reaction timesBiginelli reaction for dihydropyrimidinones tandfonline.com, Synthesis of thiazolo[5,4-d]pyrimidines researchgate.netIncreased reaction rates, higher yields, improved purity nih.gov
Multicomponent ReactionsOne-pot synthesis, high atom economyIridium-catalyzed synthesis from alcohols and amidines acs.org, Zirconium-mediated synthesis mdpi.comReduced waste, operational simplicity, molecular diversity acs.org
Use of Greener SolventsWater, ethanol, or solvent-free conditionsSynthesis in aqueous media mdpi.com, Solvent-free Biginelli reaction tandfonline.comReduced environmental impact, lower cost, enhanced safety
CatalysisUse of reusable or non-toxic catalystsβ-cyclodextrin-catalyzed synthesis mdpi.com, Transition-metal-free synthesis rsc.orgIncreased efficiency, selectivity, and sustainability benthamdirect.com

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization and consideration of several key factors to ensure safety, efficiency, and cost-effectiveness.

Process Optimization:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and minimize the formation of impurities.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants can improve conversion rates and reduce the amount of unreacted starting materials, simplifying purification.

Solvent Selection: Choosing an appropriate solvent is critical. Factors to consider include solubility of reactants and products, boiling point, safety profile, environmental impact, and ease of recovery and recycling.

Catalyst Selection and Recovery: For catalytic steps, selecting a highly active and selective catalyst is important. Developing methods for efficient catalyst recovery and reuse can significantly reduce costs, especially when using precious metal catalysts.

Work-up and Purification: The development of a simple, efficient, and scalable work-up and purification procedure is essential. This may involve crystallization, extraction, or distillation, avoiding chromatographic methods which are often not feasible on a large scale.

Scale-Up Considerations:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges on a larger scale. Efficient heat transfer is critical to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized concentration gradients, affecting reaction rates and selectivity.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the process, including the handling of flammable solvents, corrosive reagents, or energetic intermediates.

Cost Analysis: The economic viability of the process is paramount. This includes the cost of raw materials, energy consumption, waste disposal, and labor. The development of a cost-effective synthesis is a primary goal of process chemistry.

Regulatory Compliance: The manufacturing process must comply with all relevant environmental, health, and safety regulations.

Reaction Pathway Elucidation Using Advanced Spectroscopic and Computational Techniques

The elucidation of reaction pathways for compounds like this compound would typically involve a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside computational approaches like Density Functional Theory (DFT). These techniques provide insights into the electronic structure and energetics of reactants, transition states, and products. For instance, computational studies on related heterocyclic aldehydes have successfully mapped out reaction coordinates and identified key intermediates. However, specific studies detailing the application of these advanced techniques to unravel the reaction mechanisms of this compound are not readily found in the current body of scientific literature.

Regioselectivity and Stereoselectivity in Pyrimidine Carbaldehyde Transformations

Regioselectivity and stereoselectivity are fundamental concepts in the synthesis of complex molecules. In the context of pyrimidine carbaldehydes, the substitution pattern on the pyrimidine ring can significantly influence the outcome of a reaction. For example, in the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, the regioselective substitution of the chlorine atoms is a critical aspect of its chemistry. acs.org Similarly, stereoselective reactions, which control the spatial arrangement of atoms, are crucial for producing specific isomers. Studies on intramolecular photocycloadditions have demonstrated how chiral catalysts can induce stereoselectivity. researchgate.net However, specific investigations into the regioselective and stereoselective reactions of this compound, detailing the factors that govern the formation of specific isomers, are not prominently featured in published research.

Catalytic Mechanisms in this compound Derivatization

Catalysis plays a pivotal role in the derivatization of heterocyclic compounds, enabling efficient and selective transformations. The development of catalytic methods for the derivatization of this compound would be of significant interest for the synthesis of novel bioactive molecules. Research into the catalytic applications of various systems, such as those involving transition metals or organocatalysts, often includes detailed mechanistic studies to understand the role of the catalyst in the reaction pathway. While there is extensive research on catalytic mechanisms for a wide array of organic transformations, specific studies detailing the catalytic derivatization of this compound and the mechanisms of the catalysts involved are not well-documented.

Chiral Induction and Amplification in Reactions Involving Pyrimidine Carbaldehydes

Chiral induction, the process of transferring chirality from a chiral molecule to a new stereocenter, is a cornerstone of asymmetric synthesis. This can be achieved through the use of chiral catalysts or auxiliaries. Chiral amplification, a phenomenon where a small enantiomeric excess in a catalyst or reactant leads to a much larger enantiomeric excess in the product, is a topic of significant academic and industrial interest. rsc.org While the principles of chiral induction and amplification are well-established, their specific application to reactions involving this compound to generate enantiomerically enriched products has not been a focus of reported research. The design of chiral catalysts or reagents that could effectively induce asymmetry in reactions at the carbonyl group of this specific pyrimidine aldehyde remains an underexplored area.

Spectroscopic Characterization and Structural Elucidation of 5 Methylpyrimidine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Methylpyrimidine-2-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these signals is indicative of the electronic environment surrounding the protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine (B1678525) ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Pyrimidine Ring Protons (H4/H6): The two equivalent protons at positions 4 and 6 of the pyrimidine ring are in a unique chemical environment. Their proximity to the nitrogen atoms results in significant deshielding. They are expected to appear as a single sharp singlet, as they are chemically and magnetically equivalent, anticipated in the range of δ 8.8 to 9.2 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at position 5 are attached to an sp²-hybridized carbon of the aromatic ring. This environment leads to a signal that is further downfield than typical aliphatic methyl groups. They are expected to appear as a singlet around δ 2.4 to 2.7 ppm.

The integration of these signals would correspond to a 1:2:3 ratio, confirming the relative number of protons for the aldehyde, pyrimidine ring, and methyl group, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (H-C=O)9.5 - 10.5Singlet (s)1H
Pyrimidine (H4, H6)8.8 - 9.2Singlet (s)2H
Methyl (C₅-CH₃)2.4 - 2.7Singlet (s)3H

Note: Predicted values are based on the analysis of similar pyrimidine and aldehyde structures. The exact chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Aldehyde Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate at a very high chemical shift, typically in the range of δ 185 to 195 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region of the spectrum. The carbon at position 2 (C2), being attached to two nitrogen atoms and the aldehyde group, will be significantly downfield. The equivalent carbons at positions 4 and 6 (C4/C6) will also be downfield due to the adjacent nitrogen atoms. The carbon at position 5 (C5), which bears the methyl group, will be influenced by the substituent.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, characteristic of aliphatic carbons, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
Pyrimidine (C2)160 - 165
Pyrimidine (C4, C6)155 - 160
Pyrimidine (C5)130 - 135
Methyl (C₅-CH₃)15 - 25

Note: Predicted values are based on the analysis of similar pyrimidine structures. The exact chemical shifts can vary based on the solvent and experimental conditions.

To provide unequivocal structural assignment and confirm the connectivity of atoms, advanced 2D NMR experiments are employed. nih.gov These techniques are crucial for complex molecules and for distinguishing between isomers. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, since all proton signals are expected to be singlets, no cross-peaks would be observed, confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their attached carbon atoms: the signal at δ 2.4-2.7 ppm to the carbon at δ 15-25 ppm (-CH₃), and the signal at δ 8.8-9.2 ppm to the carbon at δ 155-160 ppm (C4/C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity of protons. For a conformationally stable molecule, NOESY can confirm spatial relationships, such as the proximity of the aldehyde proton to the H4/H6 protons. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This band is expected to appear in the region of 1690-1715 cm⁻¹. The conjugation with the pyrimidine ring lowers the frequency compared to a simple aliphatic aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring are expected as weak to medium bands above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will produce a series of medium to strong bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-H Bends: Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern and are expected below 900 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aldehyde C=OStretch1690 - 1715Strong
Aldehyde C-HStretch~2820, ~2720Weak
Aromatic C-HStretch3000 - 3100Weak-Medium
Aliphatic C-HStretch2900 - 3000Medium
Pyrimidine RingC=C, C=N Stretch1400 - 1600Medium-Strong

Mass Spectrometry (MS and LC-MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with Liquid Chromatography (LC-MS), it allows for the separation and identification of compounds in a mixture. sigmaaldrich.com

For this compound (C₆H₆N₂O), the molecular weight is 122.12 g/mol . In an MS experiment, the molecule would be ionized, typically forming a molecular ion (M⁺•) or a protonated molecule ([M+H]⁺).

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion (e.g., m/z 122.0480 for C₆H₆N₂O).

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing structural clues. Key expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (•H) from the aldehyde to give a stable acylium ion at [M-1]⁺ (m/z 121).

Loss of the formyl radical (•CHO) to give a fragment at [M-29]⁺ (m/z 93).

Loss of carbon monoxide (CO) from the [M-1]⁺ fragment to yield a fragment at m/z 93.

Cleavage of the pyrimidine ring can lead to characteristic fragments, such as those involving the loss of HCN.

LC-MS is particularly useful for analyzing reaction mixtures or for purity assessment, providing both the retention time from the chromatography and the mass spectrum for identification. sigmaaldrich.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentIdentity
122[C₆H₆N₂O]⁺•Molecular Ion (M⁺•)
121[M-H]⁺Loss of •H from aldehyde
94[M-CO]⁺•Loss of carbon monoxide
93[M-CHO]⁺Loss of formyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems.

The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* The conjugated system of the pyrimidine ring and the carbonyl group will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths, likely in the range of 240-280 nm.

n → π Transitions:* The non-bonding electrons (n) on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group can be excited into an anti-bonding π* orbital. These n → π* transitions are symmetry-forbidden and thus result in a much weaker absorption band at a longer wavelength, typically above 300 nm.

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λ_max (nm)Molar Absorptivity (ε)
π → π240 - 280High
n → π> 300Low

X-ray Crystallography for Solid-State Structural Determination

Research on pyrazolo[3,4-d]pyrimidine derivatives, which share the core pyrimidine ring, provides valuable data on their solid-state conformations. mdpi.com In a study of four newly synthesized pyrazolo[3,4-d]pyrimidine derivatives (P1–P4), single-crystal X-ray diffraction was employed to elucidate their structures. mdpi.com The crystallographic data for these derivatives offer a glimpse into the typical bond lengths and angles within the pyrimidine core and the influence of various substituents.

Below is a representative data table of crystallographic parameters for a pyrazolo[3,4-d]pyrimidine derivative, illustrating the type of detailed structural information that can be obtained from X-ray crystallography.

Table 1: Representative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative (P1)

ParameterValue
Empirical FormulaC11H8N4O
Formula Weight212.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(5)
b (Å)9.8765(4)
c (Å)10.4321(6)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)978.54(9)
Z4
Density (calculated) (g/cm³)1.442

Advanced Chemometric Methods in Spectroscopic Data Interpretation for Pyrimidine Compounds

The spectroscopic analysis of pyrimidine compounds often yields complex datasets, especially when dealing with mixtures or subtle structural modifications. Advanced chemometric methods are powerful statistical tools that can extract meaningful chemical information from large and complex spectroscopic data matrices, such as those obtained from NMR, IR, or UV-Vis spectroscopy. oup.comethz.chccrdigital-lab.it These methods are instrumental in identifying patterns, resolving overlapping signals, and building predictive models for various properties of interest.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. youtube.comnist.gov It reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). Each PC is a linear combination of the original spectral variables and captures a certain amount of the total variance in the data. By plotting the scores of the first few PCs, it is often possible to visualize clusters of samples with similar spectral features, identify outliers, and understand the main sources of variation in the dataset. youtube.com For instance, in the analysis of a series of pyrimidine derivatives, PCA could be used to classify them based on their substitution patterns or to monitor changes in their spectra during a chemical reaction.

Partial Least Squares (PLS) regression is a supervised chemometric method that is particularly useful for building calibration models when there is a high degree of correlation between the predictor variables (e.g., spectral absorbances at different wavelengths). nih.govresearchgate.net PLS finds the latent variables in the predictor space that are most relevant for predicting the response variables (e.g., concentration, biological activity). This technique has been successfully applied to the quantitative analysis of components in complex mixtures using spectroscopic data. youtube.com For example, a PLS model could be developed to predict the concentration of a specific pyrimidine derivative in a mixture based on its NIR or Raman spectrum, even in the presence of interfering species. nih.gov

The application of these chemometric methods significantly enhances the interpretability of spectroscopic data for pyrimidine compounds. They enable a more robust and statistically sound analysis, moving beyond simple peak assignments to a more holistic understanding of the relationships between the spectral data and the chemical properties of the molecules.

Table 2: Application of Chemometric Methods in the Analysis of Pyrimidine Compounds

Chemometric MethodApplication in Pyrimidine AnalysisType of Spectroscopic DataKey Advantages
Principal Component Analysis (PCA)Classification of derivatives, outlier detection, monitoring reactionsNMR, IR, UV-VisReduces data dimensionality, visualizes patterns, no prior knowledge of sample classes needed
Partial Least Squares (PLS) RegressionQuantitative analysis, property prediction (e.g., concentration, activity)NIR, Raman, UV-VisHandles multicollinearity, robust for complex mixtures, predictive modeling

Compound Names Mentioned in the Article

Computational Chemistry and Molecular Modeling Studies of 5 Methylpyrimidine 2 Carbaldehyde

Density Functional Theory (DFT) Applications in Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for exploring the properties of organic molecules. physchemres.org DFT methods, particularly those employing the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-311++G(d,p), are frequently used to predict the geometric and electronic structures of pyrimidine (B1678525) derivatives. africanjournalofbiomedicalresearch.comjocpr.com

The process begins with geometry optimization, where the algorithm calculates the molecule's lowest energy structure, defining parameters such as bond lengths, bond angles, and dihedral angles. For pyrimidine derivatives, these calculations can accurately predict the planarity of the ring and the orientation of substituents. aps.org The electronic structure is elucidated by analyzing the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's electronic properties and reactivity. researchgate.net Theoretical studies on related molecules like pyridine (B92270) and pyrimidine have demonstrated that DFT calculations can reliably determine properties such as total energy, electronic states, and ionization potential. researchgate.net

Table 1: Representative Geometric and Electronic Parameters Calculated via DFT for Pyrimidine Derivatives

ParameterDescriptionTypical Focus of Study
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.C-C, C-N, C=O bond distances within the pyrimidine and aldehyde groups.
**Bond Angles (°) **The angle formed between three connected atoms.Angles defining the geometry of the pyrimidine ring and substituent positioning.
Dihedral Angles (°) The angle between two intersecting planes, used to define molecular conformation.Orientation of the carbaldehyde group relative to the pyrimidine ring.
HOMO Energy (eV) Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Characterizes electron-donating sites and susceptibility to electrophilic attack.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Characterizes electron-accepting sites and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

These computational predictions provide a foundational understanding of the molecule's stability and electronic character before proceeding with more complex simulations or experimental synthesis. physchemres.org

Quantum Chemical Calculations for Vibrational and Electronic Properties of Pyrimidine Derivatives

Quantum chemical calculations are instrumental in predicting the vibrational and electronic spectra of molecules. psu.edu Using the optimized geometry obtained from DFT calculations, the harmonic vibrational frequencies can be computed. jocpr.com These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov Although a direct comparison often shows discrepancies due to the calculations being performed on a single molecule in the gaseous phase versus experiments on bulk solid samples, a scaling factor is typically applied to the computed wavenumbers to achieve good agreement with experimental data. jocpr.comnih.gov This analysis allows for a precise assignment of spectral bands to specific molecular motions, such as C-H stretching, C=N stretching in the pyrimidine ring, and the characteristic C=O stretch of the carbaldehyde group. iiste.orgnih.gov

The electronic properties are further explored by analyzing the transitions between molecular orbitals. The HOMO-LUMO energy gap is a key descriptor of electronic behavior, indicating the energy required for electronic excitation. africanjournalofbiomedicalresearch.com Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, typically from the HOMO to the LUMO. africanjournalofbiomedicalresearch.com

Table 2: Calculated Vibrational and Electronic Properties for Pyrimidine Derivatives

PropertyComputational MethodInformation GainedRelevance
Vibrational Frequencies (cm⁻¹) DFT (e.g., B3LYP/6-311++G(d,p))Prediction of FT-IR and FT-Raman spectra. nih.govAllows for detailed assignment of experimental spectra to specific bond stretching and bending modes. iiste.org
HOMO-LUMO Energy Gap DFTIndicates chemical reactivity and stability.A smaller gap is associated with higher polarizability and greater reactivity. researchgate.net
Excitation Energies / UV-Vis Spectra TD-DFTPredicts electronic transition energies and absorption wavelengths.Helps understand the molecule's response to light and its potential in optical applications.
Ionization Potential & Electron Affinity DFT (Koopmans' theorem approximation)Energy to remove or add an electron, respectively.Defines the molecule's ability to participate in charge-transfer processes. iiste.org

These calculations provide a powerful link between the molecular structure and its spectroscopic and electronic signatures.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis for Reactivity Prediction

To predict how a molecule will interact with other chemical species, MESP and NBO analyses are invaluable computational tools. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a clear guide to the distribution of charge, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue). For 5-Methylpyrimidine-2-carbaldehyde, the MESP would show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the aldehyde proton. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule, providing a deeper understanding of bonding and stability. researchgate.net This method quantifies hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. The analysis calculates the stabilization energy (E(2)) associated with these interactions. Larger E(2) values indicate stronger interactions and greater stabilization, which can explain conformational preferences and the nature of intramolecular charge transfer. researchgate.net

Table 3: Insights from MESP and NBO Analysis for Reactivity Prediction

Analysis TypeKey Information ProvidedApplication to this compound
MESP Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. researchgate.netPredicts that the ring nitrogens and carbonyl oxygen are sites for electrophilic attack, while the aldehyde carbon is a site for nucleophilic attack.
NBO Quantifies orbital-orbital interactions, charge transfer, and bond stabilization energies (E(2)). researchgate.netElucidates the stability conferred by delocalization within the pyrimidine ring and interactions between the ring and the aldehyde substituent.

Together, MESP and NBO analyses provide a robust framework for predicting the chemical reactivity and kinetic stability of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key flexible bond is the C-C bond connecting the carbaldehyde group to the pyrimidine ring.

Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the substituent group and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the positions of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The global minimum on the PES represents the most stable and thus most populated conformation of the molecule under equilibrium conditions. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as the active site of an enzyme. researchgate.net

In Silico Studies of Molecular Interactions and Binding Affinities

The application of pyrimidine derivatives in medicinal chemistry often involves their interaction with biological targets like proteins and enzymes. nih.gov In silico methods such as molecular docking and ADME prediction are essential for evaluating their potential as therapeutic agents. nih.govsifisheriessciences.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). scitechnol.comyoutube.com The process involves placing the ligand in various positions and conformations within the receptor's binding pocket and using a scoring function to estimate the strength of the interaction, expressed as a binding energy (in kcal/mol). mdpi.com More negative binding energies suggest a more stable protein-ligand complex.

Docking studies on pyrimidine derivatives have been used to explore their potential as inhibitors for various enzymes, such as kinases involved in cancer pathways. researchgate.net The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. ejmo.org These interactions are crucial for the stability and specificity of the binding. nih.gov

Table 4: Example Output from a Molecular Docking Study of a Pyrimidine Analog

ParameterDescriptionExample ValueSignificance
Binding Affinity (kcal/mol) The calculated free energy of binding between the ligand and the protein.-8.5A highly negative value indicates strong, favorable binding.
RMSD (Å) Root-Mean-Square Deviation of the docked ligand pose from a reference position.< 2.0A low RMSD value indicates that the docking protocol has found a stable and reproducible binding mode. scitechnol.com
Hydrogen Bonds Key stabilizing interactions with specific amino acid residues.Forms H-bonds with GLU-85, LYS-122Identifies the critical anchor points for the ligand in the active site.
Hydrophobic Interactions Interactions with nonpolar amino acid residues.Interacts with LEU-34, PHE-87, VAL-110Contributes significantly to the overall binding affinity and proper positioning.

These studies help prioritize compounds for synthesis and experimental testing, saving significant time and resources in the drug discovery process. nih.gov

For a compound to be an effective oral drug, it must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness. sifisheriessciences.commdpi.com

Several computational models are used for this purpose, including those based on Lipinski's Rule of Five, which outlines physicochemical properties common among successful oral drugs. sifisheriessciences.com Key ADME-related parameters that are calculated include:

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption. mdpi.com

Molecular Weight (MW): Influences diffusion and transport across membranes.

Human Intestinal Absorption (HIA): Percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its distribution and availability. mdpi.com

Table 5: Predicted ADME Properties for a Representative Pyrimidine Analog

PropertyPredicted ValueAcceptable Range for Drug-LikenessImplication
Molecular Weight ( g/mol ) 122.12 nih.gov< 500Good potential for absorption and diffusion.
logP (Lipophilicity) 0.1 nih.gov-0.4 to +5.6Balanced solubility for membrane permeability.
Aqueous Solubility (logS) -1.5> -4.0Moderate to good solubility. mdpi.com
HIA (%) 92%High (>80%)Likely to be well-absorbed from the intestine.
BBB Permeant NoVaries by targetUnlikely to cause CNS side effects if the target is peripheral.
Lipinski's Rule of Five Violations 00 or 1High probability of being an orally active drug. sifisheriessciences.com

These in silico predictions are vital for filtering large libraries of potential drug candidates, allowing medicinal chemists to focus on compounds with a higher probability of success in clinical trials. nih.govresearchgate.net

Advanced Research Applications of 5 Methylpyrimidine 2 Carbaldehyde

Role as a Precursor in Complex Heterocyclic Synthesis

The aldehyde functional group in 5-Methylpyrimidine-2-carbaldehyde serves as a key synthetic handle, enabling a variety of chemical transformations. Its electrophilic carbon atom readily participates in condensation, addition, and cyclization reactions, providing a gateway to a diverse range of more complex heterocyclic structures. This reactivity is fundamental to its role as a precursor in constructing elaborate molecules with potential applications in materials science and pharmacology.

Synthesis of Pyrimidine-Fused Systems

The construction of fused heterocyclic systems is a significant area of organic synthesis, as these scaffolds are prevalent in many natural products and pharmaceutical agents. The aldehyde group of pyrimidine-carbaldehydes is instrumental in building these fused rings. Research on analogous compounds, such as pyrimidine-4-carbaldehydes, demonstrates the synthetic utility of this functional group. For instance, pyrimidine-4-carbaldehydes have been successfully employed as key intermediates in the preparation of furo[3,2-d]pyrimidines. thieme-connect.com This transformation showcases how the formyl group can act as a handle to generate fused ring systems through cyclization reactions, a strategy directly applicable to this compound for creating novel pyrimidine-fused heterocycles. thieme-connect.com The general approach often involves the reaction of the aldehyde with a suitable partner containing active methylene (B1212753) groups or other nucleophilic sites, leading to an intramolecular cyclization to form the new fused ring.

Construction of Multi-Ring Heterocyclic Architectures

Beyond simple fused systems, pyrimidine (B1678525) aldehydes are precursors to more intricate multi-ring architectures. The versatility of the aldehyde group allows for its participation in complex, multi-step reaction sequences. A notable example, discovered serendipitously with a pyrimidine-4-carbaldehyde, is a reaction that leads to a 'dimerization' process. thieme-connect.com This transformation, involving a benzoin (B196080) addition as a key step, results in a complex 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative. thieme-connect.com This illustrates the potential of pyrimidine aldehydes like this compound to generate sophisticated, multi-component heterocyclic structures. Furthermore, the synthesis of systems like pyrazolo[1,5-a]pyrimidines and indolin-2-ones coupled to pyrimidines often proceeds from pyrimidine-based precursors, highlighting the broad scope of these building blocks in constructing diverse and complex molecular frameworks. nih.gov

Contributions to Medicinal Chemistry Research

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous drugs and biologically active molecules. gsconlinepress.com Derivatives of this compound are of significant interest in this field, serving as intermediates for potential therapeutic agents targeting a wide range of diseases. gsconlinepress.comchemimpex.comchemimpex.com

Development of Potential Therapeutic Agents Based on Pyrimidine Scaffolds

The strategic modification of the this compound scaffold has led to the development of compounds with significant therapeutic potential. The aldehyde group allows for the introduction of various pharmacophores, enabling the synthesis of targeted agents. Research has shown that closely related pyrimidine aldehydes are crucial intermediates in synthesizing potent drugs. For example, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a key precursor in the synthesis of Dasatinib, a tyrosine kinase inhibitor approved for treating certain types of leukemia. Similarly, other substituted pyrimidine-5-carbaldehydes are utilized as intermediates for anti-cancer agents and compounds targeting neurological disorders. chemimpex.comchemimpex.com

Precursor Compound (Analogue)Resulting Therapeutic Agent/ClassTherapeutic AreaReference
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehydeDasatinibOncology (Leukemia)
2-Methylsulfanyl-4-phenylamino-pyrimidine-5-carbaldehydeAnti-cancer drug intermediatesOncology chemimpex.com
2-(2-Methylphenyl)pyrimidine-5-carbaldehydePharmaceutical agentsNeurological Disorders chemimpex.com

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. While direct SAR studies on this compound derivatives are not extensively documented, research on analogous structures provides valuable insights. These studies systematically alter parts of the molecule to understand how chemical structure correlates with biological activity. For instance, an SAR study on pyridine-2-carboxaldehyde thiosemicarbazones, which are structurally similar to derivatives of the title compound, found that N-acetylation of an amino group significantly impacted its inhibitory activity against ribonucleotide reductase. nih.gov Another study on pyrimidine analogues revealed that substitutions at the C4-position and on a phenyl ring at the C5-position were critical for enhancing inhibitory activity against Fibroblast Growth Factor Receptor 3 (FGFR3). gsconlinepress.com

SAR Insights from Analogous Heterocyclic Compounds
Compound SeriesStructural ModificationImpact on Biological ActivityReference
Pyridine-2-carboxaldehyde thiosemicarbazonesN-Acetylation of 3-amino group10-fold decrease in ribonucleotide reductase inhibition nih.gov
Pyrimidine derivativesDecreased molecular size at C4-positionEnhanced FGFR3 inhibitory activity gsconlinepress.com
Pyrimidine derivativesAddition of two fluorine atoms to 3,5-dimethoxyphenyl ringEnhanced FGFR3 inhibitory activity gsconlinepress.com
Ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylatesVarying substituents (thio, sulfinyl, sulfonyl)Significant impact on antibacterial and anticancer activity researchgate.net

Enzyme Inhibition and Receptor Modulation Investigations

Derivatives synthesized from pyrimidine aldehydes are frequently investigated for their ability to inhibit enzymes or modulate receptors involved in disease pathways. chemimpex.com The thiosemicarbazone derivatives of closely related pyridine-2-carboxaldehydes have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and a key target in cancer therapy. nih.gov Specifically, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone was shown to markedly inhibit the incorporation of cytidine (B196190) into DNA. nih.gov In other research, 5-carbamoyl-2-phenylpyrimidine derivatives have been developed as highly potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like COPD. nih.gov The link between the precursor 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde and the drug Dasatinib firmly establishes this scaffold's role in creating powerful tyrosine kinase inhibitors.

Enzyme Inhibition by Derivatives of Pyrimidine Aldehyde Analogues
Derivative ClassTarget Enzyme/ReceptorTherapeutic RelevanceReference
Pyridine-2-carboxaldehyde thiosemicarbazonesRibonucleotide ReductaseOncology nih.gov
5-Carbamoyl-2-phenylpyrimidinesPhosphodiesterase 4 (PDE4)Anti-inflammatory (COPD) nih.gov
(from 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde)BCR-ABL Tyrosine KinaseOncology (Leukemia)
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidsXanthine Oxidase (XO)Gout rsc.org

Applications in Catalysis and Ligand Design

The pyrimidine core of this compound, with its nitrogen heteroatoms, combined with the reactive aldehyde function, makes it a valuable precursor for designing specialized ligands for metal catalysts. These ligands are instrumental in controlling the activity and selectivity of catalytic processes.

Ligand Development for Metal-Catalyzed Reactions

This compound is an important precursor in the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde group of the pyrimidine and a primary amine. The resulting imine (C=N) group, along with the nitrogen atoms of the pyrimidine ring, can effectively chelate to a metal center.

The synthesis of these ligands is straightforward, often involving equimolar amounts of this compound and a selected amine, sometimes with gentle heating or acid catalysis. The versatility of this reaction allows for the creation of a wide array of ligands by simply varying the amine component. This modularity enables researchers to fine-tune the electronic and steric properties of the resulting metal complex to optimize its catalytic performance. For instance, incorporating additional donor atoms into the amine backbone can increase the denticity of the ligand, leading to more stable metal complexes. Metal complexes derived from such Schiff bases, for example with copper (II), have shown notable catalytic activity.

Table 1: Examples of Schiff Base Ligands from this compound and Their Potential Catalytic Applications

Amine PrecursorResulting Ligand Structure (Simplified)Potential Metal ComplexPotential Catalytic Application
AnilineN-((5-methylpyrimidin-2-yl)methylene)anilineCu(II), Pd(II), Ru(III)C-C Coupling Reactions (e.g., Heck, Suzuki)
EthylenediamineN,N'-bis((5-methylpyrimidin-2-yl)methylene)ethane-1,2-diamineCo(II), Ni(II), Mn(II)Oxidation Reactions, Polymerization
2-Aminophenol2-(((5-methylpyrimidin-2-yl)methylene)amino)phenolFe(III), V(IV)Epoxidation, Oxygen Atom Transfer

Chiral Ligand Synthesis for Asymmetric Catalysis

A significant extension of ligand development is in the field of asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. This compound serves as a valuable scaffold for creating chiral ligands. The most common strategy involves reacting the aldehyde with a readily available chiral primary amine, such as one derived from an amino acid or a chiral amino alcohol.

This reaction embeds the chirality of the amine into the ligand structure. When this chiral ligand coordinates to a metal center, it creates a chiral catalytic environment. This environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over the other. The design of such ligands is a formidable task, but the modular nature of Schiff base synthesis from precursors like this compound simplifies the process of tailoring the ligand to a specific catalytic process. For example, P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have shown great success in asymmetric catalysis and can outperform symmetrical ligands in many reactions. A chiral amine could be used to form a Schiff base with this compound, and a phosphino (B1201336) group could be introduced elsewhere in the molecule to create a chiral P,N-ligand.

Table 2: Hypothetical Synthesis of a Chiral Ligand for Asymmetric Hydrogenation

Chiral AmineReactionResulting Chiral LigandTarget Asymmetric Reaction
(R)-1-PhenylethanamineCondensation with this compound(R)-N-((5-methylpyrimidin-2-yl)methylene)-1-phenylethanamineAsymmetric transfer hydrogenation of ketones
L-ValinolCondensation with this compound(S)-2-(((5-methylpyrimidin-2-yl)methylene)amino)-3-methylbutan-1-olAsymmetric allylic alkylation

Functional Materials Research and Advanced Chemical Intermediates

Beyond catalysis, this compound is a key intermediate in the synthesis of functional materials. Its pyrimidine core is a structural motif found in many biologically and pharmaceutically important molecules, and its aldehyde group provides a reactive site for building larger, more complex structures.

Role in Dye and Pigment Production Research

The development of new dyes and pigments often relies on creating molecules with extensive conjugated π-systems, which are responsible for absorbing light in the visible spectrum. Heterocyclic compounds, particularly those containing nitrogen, are integral components of many modern synthetic dyes.

The pyrimidine ring of this compound can act as an electron-withdrawing component in a chromophore. The aldehyde group is a key functional handle for building the necessary conjugated system through reactions like Knoevenagel or aldol (B89426) condensations. In these reactions, the aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups) t

Future Horizons: Emerging Research and Novel Applications for this compound

The heterocyclic compound this compound stands as a critical scaffold in medicinal chemistry and materials science. Its unique structural features provide a versatile platform for the development of novel derivatives with a wide array of potential applications. As research in this area continues to evolve, several key future directions and emerging research areas are poised to unlock the full potential of this intriguing molecule. These frontiers include the development of innovative synthetic methodologies, the integration of cutting-edge computational tools, the exploration of new biological targets, and a commitment to sustainable and environmentally conscious chemical practices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Methylpyrimidine-2-carbaldehyde, and what are their mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via formylation reactions or nucleophilic substitution on pre-functionalized pyrimidine cores. For example, the Vilsmeier-Haack reaction introduces an aldehyde group at the 2-position of the pyrimidine ring using DMF/POCl₃. Alternatively, oxidation of 5-methylpyrimidin-2-ylmethanol with mild oxidizing agents (e.g., MnO₂) can yield the carbaldehyde. Reaction optimization should focus on controlling temperature (e.g., 0–5°C for formylation) and stoichiometry to avoid over-oxidation or ring degradation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methyl group (δ ~2.5 ppm).
  • IR : A strong absorption band near 1700 cm⁻¹ indicates the carbonyl stretch.
  • X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) resolves molecular geometry and confirms regiochemistry. Data collection at high resolution (≤1.0 Å) minimizes refinement errors .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate for synthesizing pharmacologically active molecules. Its aldehyde group facilitates condensation reactions to generate Schiff bases or heterocyclic scaffolds (e.g., imidazopyrimidines). Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, where substituent tuning at the 5-methyl position modulates target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Key strategies include:

  • Solvent selection : Use anhydrous dichloromethane or THF to suppress hydrolysis of intermediates.
  • Catalyst control : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during formylation.
  • Byproduct analysis : Monitor reactions via TLC or LC-MS to detect side products like 5-methylpyrimidine-2-carboxylic acid (from over-oxidation). Adjust quenching protocols (e.g., slow addition to ice-cold water) to stabilize the aldehyde .

Q. How do steric and electronic effects of the 5-methyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-methyl group introduces steric hindrance, reducing reactivity at the adjacent 4- and 6-positions. Electronic effects from the methyl substituent slightly deactivate the pyrimidine ring, necessitating stronger coupling conditions (e.g., Pd(PPh₃)₄ with elevated temperatures). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in reported catalytic efficiency data for reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent catalyst activation. Mitigation steps include:

  • Purity validation : Use HPLC or GC-MS to verify reagent purity (>98%).
  • Standardized protocols : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
  • Control experiments : Compare results with structurally analogous aldehydes (e.g., 5-fluoropyrimidine-2-carbaldehyde) to isolate substituent-specific effects .

Q. How should researchers design experiments to ensure safety given limited toxicological data for this compound?

  • Methodological Answer : Assume potential toxicity based on structural analogs (e.g., pyrimidine derivatives with known irritant properties). Implement:

  • Containment : Use fume hoods and sealed reactors for air-sensitive steps.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Waste management : Segregate and neutralize aldehyde-containing waste with bisulfite solutions before disposal .

Data Analysis and Computational Tools

Q. Which computational tools are recommended for modeling the reactivity of this compound in silico?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates reaction pathways and transition states.
  • Molecular docking : AutoDock Vina predicts binding affinities for drug design applications.
  • Crystallographic refinement : SHELXL validates X-ray structures, particularly for resolving disorder in the aldehyde moiety .

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